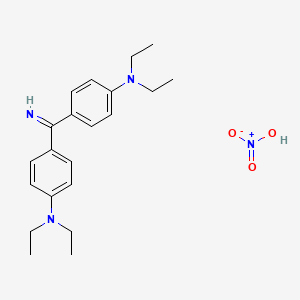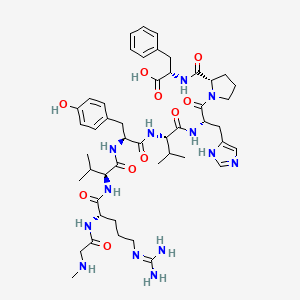
2-Methyl-1,3-dioxepane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3-dioxepane-2-carboxylic acid is an organic compound with the molecular formula C6H10O4. It is a cyclic ester, specifically a lactone, and is characterized by a seven-membered ring containing an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxepane-2-carboxylic acid typically involves the ring-opening polymerization of cyclic ketene acetals. One common method includes the use of free radical initiators to promote the polymerization process . For instance, the reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) at 30°C under a nitrogen atmosphere using a radical initiator such as V-70 .
Industrial Production Methods
Industrial production of this compound may involve similar polymerization techniques but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3-dioxepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into more reduced forms, such as alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for such compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
2-Methyl-1,3-dioxepane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of biodegradable polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1,3-dioxepane-2-carboxylic acid exerts its effects involves its ability to undergo ring-opening polymerization. This process incorporates ester moieties into the polymer backbone, which can then interact with various molecular targets and pathways. The specific interactions depend on the functional groups present in the polymer and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dioxolane-2-carboxylic acid: A similar compound with a five-membered ring instead of a seven-membered ring.
1,3-Dioxanes: Compounds with a six-membered ring containing two oxygen atoms.
Uniqueness
2-Methyl-1,3-dioxepane-2-carboxylic acid is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered counterparts. This uniqueness makes it valuable in the synthesis of polymers with specific characteristics and applications.
Propriétés
Numéro CAS |
38088-73-2 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-methyl-1,3-dioxepane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-7(6(8)9)10-4-2-3-5-11-7/h2-5H2,1H3,(H,8,9) |
Clé InChI |
KPXJFBWLBGTSQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCCCO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


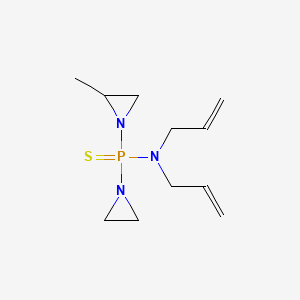
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)

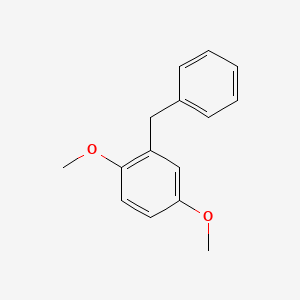
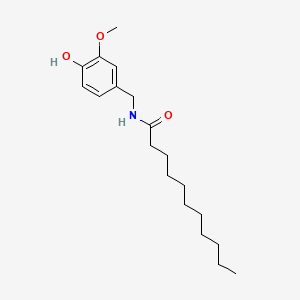
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

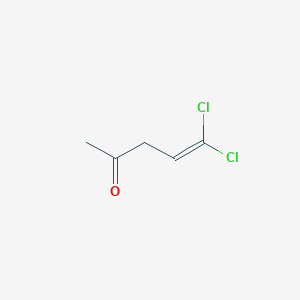

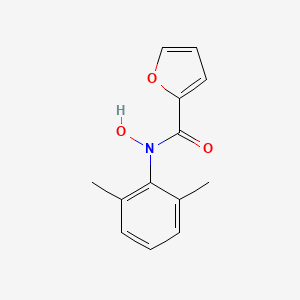
![6H-Pyrimido[5,4-B][1,4]oxazine](/img/structure/B14659651.png)
